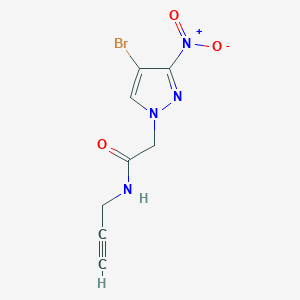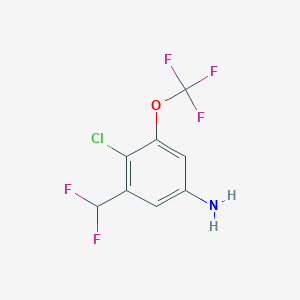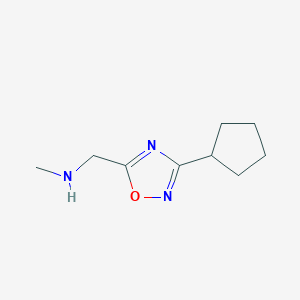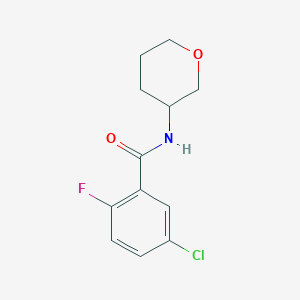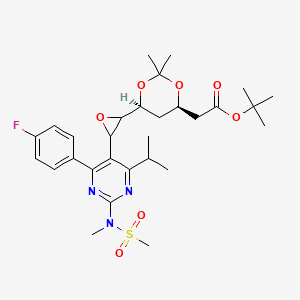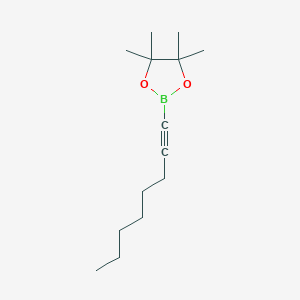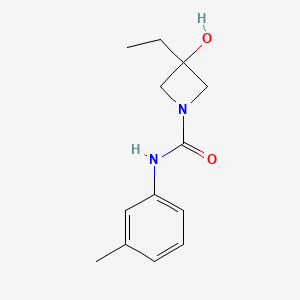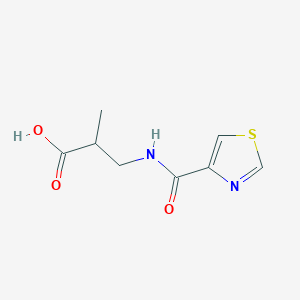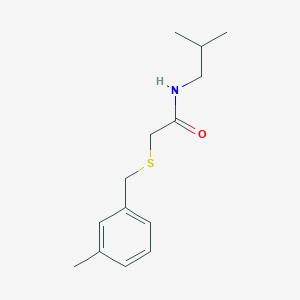
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is an organic compound with the molecular formula C14H21NOS It is characterized by the presence of an isobutyl group, a 3-methylbenzyl group, and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide typically involves the reaction of 3-methylbenzyl chloride with isobutylamine in the presence of a base, followed by the introduction of a thioacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
科学研究应用
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
相似化合物的比较
Similar Compounds
- n-Isobutyl-2-((4-methylbenzyl)thio)acetamide
- n-Isobutyl-2-((2-methylbenzyl)thio)acetamide
- n-Isobutyl-2-((3-chlorobenzyl)thio)acetamide
Uniqueness
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C14H21NOS |
|---|---|
分子量 |
251.39 g/mol |
IUPAC 名称 |
2-[(3-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-6-4-5-12(3)7-13/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI 键 |
JYWBXGDSXQCMDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSCC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


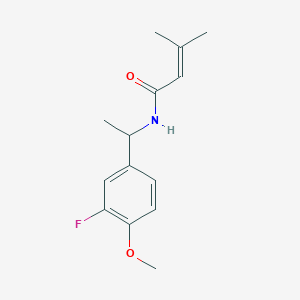
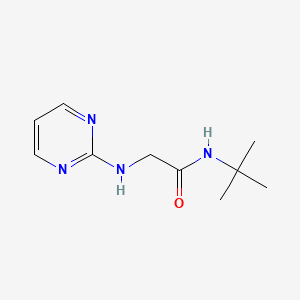
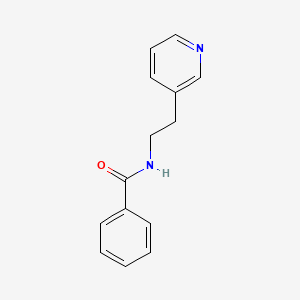
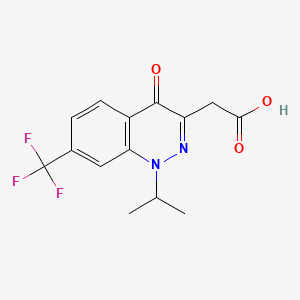
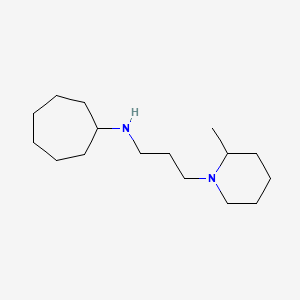
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
